4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with difluoromethyl and trifluoromethyl reagents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid
Reduction: 4-(Difluoromethyl)-3-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
4-(Difluoromethyl)benzaldehyde: Lacks the trifluoromethyl group, leading to variations in its applications and biological activity.
3-(Trifluoromethyl)benzaldehyde:
Uniqueness
4-(Difluoromethyl)-3-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5F5O |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H5F5O/c10-8(11)6-2-1-5(4-15)3-7(6)9(12,13)14/h1-4,8H |
InChI Key |
KBUVDDNDHRXVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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